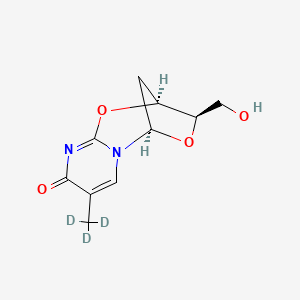

![molecular formula C20H28O4 B1150597 (1R,4S,5R,9R,10S,11S,13S)-11-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid CAS No. 57719-81-0](/img/structure/B1150597.png)

(1R,4S,5R,9R,10S,11S,13S)-11-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

Overview

Description

Ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid is a diterpenoid compound isolated and purified from the Chinese herbal medicine Pteris semipinnata L. This compound is known for its significant antitumor activity, particularly in various malignant cancer cells by inducing apoptosis .

Mechanism of Action

Target of Action

Ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid, also known as (1R,4S,5R,9R,10S,11S,13S)-11-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid, is a diterpenoid isolated from the Chinese herbal medicine Pteris semipinnata L . It is known to exert antitumor activity in several kinds of malignant cancer cells . The primary targets of this compound are cancer cells, leading them to apoptosis .

Mode of Action

The compound interacts with its targets by inducing apoptosis, a form of programmed cell death . It translocates Bax into the mitochondria, down-regulates Bcl-2, activates caspase-9 and caspase-3, releases cytochrome c into the cytosol, and translocates AIF from the mitochondria to the nucleus . It also inhibits NF-kB by stabilizing its inhibitor IkBα, reducing the nuclear p65 and inhibiting NF-kB activity .

Biochemical Pathways

The compound affects the NF-kB pathway, a key regulator of immune responses, cell growth, and apoptosis . By inhibiting NF-kB, it leads to a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax and Bak . This shift in balance triggers apoptosis in the cancer cells .

Pharmacokinetics

Studies have shown that nanoparticles could efficiently deliver the compound in nasopharyngeal carcinoma cne2 tumours transplanted in nude mice .

Result of Action

The compound’s action results in the effective inhibition of tumor growth . In vitro and in vivo studies have demonstrated that the compound induces apoptosis in cancer cells, leading to a reduction in the number of tumor foci and the volume of tumors .

Action Environment

The action of the compound can be influenced by the physiological environment. For instance, the antitumor effect of the compound in vivo is rarely reported due to the complexity of the physiological environment . The use of nanoparticles for the accumulation and delivery of the compound has shown promise in overcoming these challenges .

Biochemical Analysis

Biochemical Properties

Ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid plays a crucial role in biochemical reactions, particularly in the inhibition of tyrosinase, an enzyme involved in melanin synthesis . This compound interacts with several biomolecules, including transcription factors like MITF (microphthalmia-associated transcription factor), which regulates melanogenesis. The 11alpha-OH, 15-oxo, and 16-en moieties of ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid are key fragments responsible for its inhibitory effects on melanin synthesis .

Cellular Effects

Ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid exerts significant effects on various cell types and cellular processes. In cancer cells, it induces apoptosis, thereby inhibiting tumor growth . This compound also affects cell signaling pathways, such as the NF-κB pathway, which is involved in cell survival and proliferation . Additionally, ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid influences gene expression and cellular metabolism, further contributing to its antitumor activity .

Molecular Mechanism

The molecular mechanism of action of ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to tyrosinase, inhibiting its activity and thereby reducing melanin synthesis . It also modulates the expression of genes involved in apoptosis and cell cycle regulation, such as p21, Bcl-2, and Bax . These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid change over time. This compound exhibits stability under certain conditions, but its degradation can occur over extended periods . Long-term studies have shown that ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid maintains its antitumor activity, with minimal side effects observed in in vivo studies . The complexity of the physiological environment can influence its stability and efficacy .

Dosage Effects in Animal Models

The effects of ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function . Threshold effects have been noted, indicating that there is an optimal dosage range for maximizing therapeutic benefits while minimizing toxicity .

Metabolic Pathways

Ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase and transcription factors like MITF, influencing melanin synthesis and other metabolic processes . This compound also affects metabolic flux and metabolite levels, contributing to its overall biochemical activity .

Transport and Distribution

Within cells and tissues, ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . The enhanced permeation and retention (EPR) effect has been utilized to deliver this compound efficiently to tumor sites, enhancing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cells influences its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid is typically isolated from Pteris semipinnata L. The isolation process involves extraction and purification techniques. detailed synthetic routes and industrial production methods are not extensively documented in the available literature .

Chemical Reactions Analysis

Ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid has several scientific research applications:

Chemistry: It is used as a model compound for studying diterpenoid synthesis and reactions.

Biology: It is studied for its role in inducing apoptosis in cancer cells.

Medicine: It has potential therapeutic applications in treating various cancers, including hepatocellular carcinoma and nasopharyngeal carcinoma

Industry: It is used in the development of anticancer drugs and other therapeutic agents

Comparison with Similar Compounds

Ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid is unique due to its specific structure and potent antitumor activity. Similar compounds include other diterpenoids isolated from Pteris semipinnata L., such as:

- Kaurenoic acid

- Steviol

- Grayanotoxin

These compounds share structural similarities but differ in their specific biological activities and mechanisms of action .

Properties

IUPAC Name |

(1R,4S,5R,9R,10S,11S,13S)-11-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-11-12-9-13(21)15-18(2)6-4-7-19(3,17(23)24)14(18)5-8-20(15,10-12)16(11)22/h12-15,21H,1,4-10H2,2-3H3,(H,23,24)/t12-,13+,14+,15+,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFLYGNWNATSHL-UKFLMKJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2C(CC(C3)C(=C)C4=O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

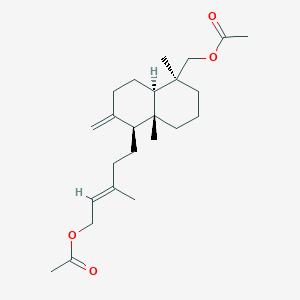

pyrimidin-2-one](/img/structure/B1150522.png)